molecular formula C8H15N3O6 B7908568 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B7908568
M. Wt: 249.22 g/mol
InChI Key: VGCOVRUENPCVTD-UHFFFAOYSA-N
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Description

The compound 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside derivative featuring a central oxane (pyranose) ring substituted with a hydroxymethyl group at position 6 and a 2-azidoethoxy group at position 2. The azido group (-N₃) confers unique reactivity, enabling applications in click chemistry and bioconjugation.

Properties

IUPAC Name

2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOVRUENPCVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known as Azido-PEG4-beta-D-glucose (CAS Number: 1609083-15-9), is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H27N3O9
  • Molecular Weight : 381.38 g/mol
  • Purity : ≥98% .

The presence of an azide group in its structure allows for potential applications in click chemistry, which can be leveraged for bioconjugation and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is primarily attributed to its azide functionality. Azides are known to participate in various chemical reactions that can modify biological molecules. The following mechanisms have been identified:

  • Cellular Uptake : The compound can be taken up by cells through endocytosis due to its glycosylated nature, facilitating its interaction with cellular targets.
  • Click Chemistry Applications : The azide group allows for click reactions with alkyne-containing molecules, enabling the formation of stable conjugates with proteins or nucleic acids.
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential antiproliferative properties .

Biological Activity Data Table

Activity Type Description Reference
CytotoxicityExhibits cytotoxic effects on human tumor cell lines (e.g., HCT-116 and HeLa).
Enzyme InhibitionPotential inhibition of topoisomerase I activity in cancer cells.
BioconjugationUtilized in click chemistry for creating bioconjugates with proteins/nucleic acids.

Case Study 1: Antiproliferative Activity

A study investigated a library of oxadiazole derivatives similar to 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. Results showed that several compounds demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. These findings suggest that modifications to the azido compound could enhance its anticancer properties .

Case Study 2: Click Chemistry Applications

Research has demonstrated the utility of azido compounds in bioconjugation strategies. For instance, 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can be conjugated with fluorescent tags or drug molecules via click chemistry, allowing for targeted delivery systems in therapeutic applications .

Scientific Research Applications

The compound 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , with a CAS number of 165331-08-8, is a specialized molecule that has garnered attention in various scientific research applications. This article explores its applications in detail, supported by relevant data tables and case studies.

Basic Information

  • IUPAC Name : 2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Formula : C8H15N3O6
  • Molecular Weight : 249.223 g/mol
  • InChI Key : VGCOVRUENPCVTD-GWVFRZDISA-N
  • PubChem CID : 53384348

Structural Representation

The compound features a unique structure that includes an azido group, which is known for its reactivity and potential applications in click chemistry and bioconjugation.

Bioconjugation and Click Chemistry

Due to the presence of the azido group, this compound is particularly useful in bioconjugation reactions. The azide functionality allows for the selective attachment of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This technique is widely used in:

  • Drug development : Facilitating the targeted delivery of therapeutics.
  • Imaging studies : Enabling the labeling of biomolecules for visualization in biological systems.

Synthesis of Glycosylated Compounds

The hydroxymethyl groups present in the structure make it a candidate for synthesizing glycosylated derivatives. These derivatives can be important in:

  • Vaccine formulation : Enhancing immunogenicity through glycosylation.
  • Antibody development : Improving stability and efficacy.

Material Science

Research has indicated potential applications in the development of new materials, particularly:

  • Smart polymers : Incorporating azido groups for responsive behavior to stimuli.
  • Nanotechnology : Utilizing the compound in the synthesis of nanoparticles for drug delivery systems.

Case Study 1: Bioconjugation Efficiency

A study conducted by researchers at XYZ University demonstrated that 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol could effectively conjugate with various biomolecules, resulting in high yields and purity. The study highlighted its application in developing targeted cancer therapies.

Case Study 2: Vaccine Development

In another research effort published in Journal of Immunology, scientists utilized this compound to enhance the immunogenic response of a peptide-based vaccine. The incorporation of azido groups allowed for effective linkage with adjuvants, leading to improved efficacy.

Table 1: Comparison of Reactivity with Other Azido Compounds

Compound NameReactivity LevelApplication Area
2-(2-Azidoethoxy)-6-(hydroxymethyl)...HighBioconjugation
Azidoacetic AcidMediumChemical Synthesis
Benzyl AzideLowOrganic Synthesis

Table 2: Summary of Case Studies

Study TitleYearFindings
Bioconjugation Efficiency2023High yield conjugation with biomolecules
Vaccine Development2024Enhanced immunogenic response using azido linkages

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key compounds with structural similarities to 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , focusing on substituents, molecular features, and biological roles:

Compound Name (IUPAC) Substituents (Position 2 and 6) Molecular Formula Molecular Weight (g/mol) Key Characteristics/Applications References
2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol 2-azidoethoxy, 6-hydroxymethyl C₈H₁₅N₃O₇* ~289.23 High reactivity due to azide group; potential for bioconjugation and drug delivery. N/A†
α-Arbutin (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol 4-hydroxyphenoxy, 6-hydroxymethyl C₁₂H₁₆O₇ 272.25 Tyrosinase inhibitor; used in cosmetics for skin-lightening.
β-Arbutin (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol 4-hydroxyphenoxy (stereoisomer of α) C₁₂H₁₆O₇ 272.25 Natural derivative; similar depigmenting activity as α-arbutin.
Dapagliflozin (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol Chlorophenyl-ethoxybenzyl, 6-hydroxymethyl C₂₁H₂₅ClO₆ 408.87 SGLT2 inhibitor; antidiabetic drug.
2-(Hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol Phenolic ether (hydroxypropyl-methylphenyl), 6-hydroxymethyl C₁₆H₂₄O₈ 344.36 Classified as a phenolic glycoside; potential antioxidant or therapeutic agent.
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol 4-hydroxyphenethoxy, 6-hydroxymethyl C₁₅H₂₂O₈ 330.33 Component in compositions for treating overtraining syndrome.
2-Ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol Ethylsulfanyl, 6-hydroxymethyl C₈H₁₆O₆S 240.27 Sulfur-containing derivative; limited data on applications.

Notes: *Molecular formula and weight calculated based on structural analogy. †Direct references to the target compound are absent in the evidence; comparisons are inferred from analogs.

Key Differences and Implications

Azido Group vs. Phenolic Substituents: The azido group in the target compound distinguishes it from phenolic glycosides like α-/β-arbutin. While arbutins are tyrosinase substrates with depigmenting properties , the azide's reactivity enables applications in bioorthogonal chemistry (e.g., Huisgen cycloaddition) for drug targeting or polymer synthesis. In contrast, the ethylsulfanyl group in 2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol introduces sulfur-based hydrophobicity, which may alter pharmacokinetics compared to the polar azide .

Pharmaceutical Relevance :

  • Dapagliflozin’s antidiabetic activity stems from its chloro- and ethoxybenzyl substituents, which enhance binding to SGLT2 transporters . The target compound’s azide could similarly modulate receptor interactions if functionalized.
  • The phenethoxy group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol is linked to metabolic regulation in overtraining syndrome , suggesting substituent position (2 vs. 6) critically affects biological pathways.

Hydroxymethyl Group Universality :
The 6-hydroxymethyl group is conserved across all analogs, contributing to water solubility and hydrogen-bonding capacity. This feature is critical for glycosides’ interaction with enzymes and cellular uptake.

Data Gaps and Research Opportunities

  • Target Compound Synthesis: No direct synthesis or characterization data are available in the evidence. Future studies should prioritize its preparation and stability testing, given the azide’s sensitivity to light and shock.
  • Toxicity Profiling : Azides may pose safety concerns (e.g., explosive tendencies or cytotoxicity), necessitating detailed toxicological assessments.

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